11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities and are commonly used in medicinal chemistry for their sedative, anxiolytic, and muscle relaxant properties .
Preparation Methods
The synthesis of 11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving several key reactions. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation . This method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyzed carbonylative coupling to form 1,3-ynones as intermediates. The subsequent cyclocondensation is catalyzed by Cp2TiCl2/m-phthalic acid/ethanol under mild conditions, yielding the desired benzodiazepine compound .
Chemical Reactions Analysis
11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like bromine or nitric acid.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It is used as a structural motif in the development of pharmaceutical agents due to its potential biological activities . Research has shown that benzodiazepines, including this compound, are essential in designing drugs for treating anxiety, insomnia, and other neurological disorders .
Mechanism of Action
The mechanism of action of 11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor subunits, which modulate the chloride ion channel and result in hyperpolarization of the neuron .
Comparison with Similar Compounds
Similar compounds to 11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacokinetic and pharmacodynamic properties . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C26H23BrN2O2 |
---|---|
Molecular Weight |
475.4g/mol |
IUPAC Name |
6-(2-bromophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H23BrN2O2/c1-31-18-12-10-16(11-13-18)17-14-23-25(24(30)15-17)26(19-6-2-3-7-20(19)27)29-22-9-5-4-8-21(22)28-23/h2-13,17,26,28-29H,14-15H2,1H3 |
InChI Key |
UHTFOCJLPISSAC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Br)C(=O)C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Br)C(=O)C2 |
Origin of Product |
United States |
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